N-[2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.
Acetylation: The final step involves the acetylation of the indole derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, although detailed studies are required to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of N-[2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The indole core can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
N-[2-oxo-7-methyl-2,3-dihydro-1H-indol-3-yl]acetamide: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical and biological properties.
Uniqueness
N-[2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and potential bioactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9F3N2O2 |
---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
N-[2-oxo-7-(trifluoromethyl)-1,3-dihydroindol-3-yl]acetamide |
InChI |
InChI=1S/C11H9F3N2O2/c1-5(17)15-9-6-3-2-4-7(11(12,13)14)8(6)16-10(9)18/h2-4,9H,1H3,(H,15,17)(H,16,18) |
InChI Key |
FAYWFKQYZYOVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2=C(C(=CC=C2)C(F)(F)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.